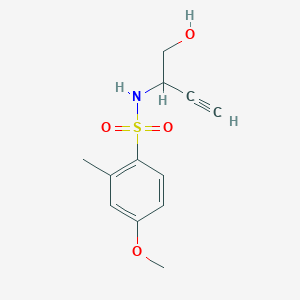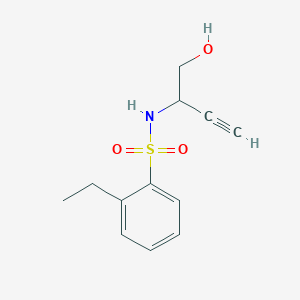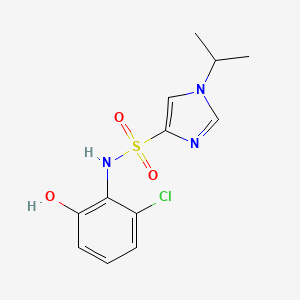![molecular formula C14H18ClN3O3S B6750318 N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide](/img/structure/B6750318.png)
N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide is a complex organic compound characterized by its unique chemical structure This compound features a pyrazole ring substituted with various functional groups, including a sulfonamide group, a hydroxymethyl group, and a chloro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Substitution Reactions: The chloro and hydroxymethyl groups are introduced through electrophilic aromatic substitution reactions, using appropriate reagents such as chlorinating agents and formaldehyde, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The unique chemical properties of this compound make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The chloro and hydroxymethyl groups may also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide
- N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-thiol
Uniqueness
N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical properties and potential biological activities. The combination of functional groups in this compound allows for versatile chemical reactivity and a wide range of applications in various scientific fields.
Properties
IUPAC Name |
N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3S/c1-4-18-10(3)14(9(2)16-18)22(20,21)17-12-7-5-6-11(8-19)13(12)15/h5-7,17,19H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFKJTSZRHQGIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CC=CC(=C2Cl)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]-N-(3-hydroxypyridin-2-yl)-2-methylbutanamide](/img/structure/B6750235.png)

![2-oxo-N-[2-(4-propan-2-yloxyphenyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B6750256.png)


![N-[(1-cyclobutyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B6750283.png)
![1-(2-methoxyphenyl)-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]methyl]methanamine](/img/structure/B6750284.png)
![1-[(6-Bromo-2,3,4-trifluorophenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6750288.png)
![N-[1-(3-fluoropyridin-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B6750294.png)
![4-ethoxy-N-[3-(2-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B6750297.png)
![2-Ethyl-6-[(5-methoxypyridin-3-yl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B6750306.png)

![N-[1-(3-fluoropyridin-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B6750329.png)
![1-[3-(Carbamoylamino)-4-fluorophenyl]-3-[(3-methyloxolan-3-yl)methyl]urea](/img/structure/B6750334.png)
